![molecular formula C19H15F3N4O2 B5084356 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide](/img/structure/B5084356.png)
6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TPN-171 and belongs to the class of small molecule inhibitors.
作用機序
The mechanism of action of 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide involves the inhibition of a specific enzyme called nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that is involved in the production of nicotinamide adenine dinucleotide (NAD), which is an essential cofactor for various metabolic processes. By inhibiting NAMPT, 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide reduces the levels of NAD, leading to a decrease in cellular metabolism and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide are mainly related to its inhibition of NAMPT. This inhibition leads to a decrease in NAD levels, which in turn affects various metabolic processes. Studies have shown that this compound can induce apoptosis in cancer cells and reduce inflammation in various disease models.
実験室実験の利点と制限
One of the main advantages of using 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide in lab experiments is its specificity towards NAMPT. This allows for a more targeted approach in studying the effects of NAMPT inhibition on cellular metabolism. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for the study of 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide. One of the main directions is the development of more potent and selective inhibitors of NAMPT. Additionally, further studies are needed to investigate the potential applications of this compound in other disease models, such as metabolic disorders and autoimmune diseases. Finally, more research is needed to understand the long-term effects of NAMPT inhibition on cellular metabolism and overall health.
Conclusion:
In conclusion, 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity towards NAMPT makes it a valuable tool in studying the effects of NAMPT inhibition on cellular metabolism. While there are limitations to using this compound in lab experiments, its potential applications in cancer research, inflammation, autoimmune diseases, and metabolic disorders make it an important area of study for future research.
合成法
The synthesis method for 6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide involves a series of chemical reactions. The starting materials for the synthesis are nicotinamide and 3-(trifluoromethyl)phenol. The synthesis involves the use of various reagents such as sodium hydride, iodomethane, and pyridine. The final product is obtained after several purification steps.
科学的研究の応用
6-[({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Additionally, this compound has also been studied for its potential applications in inflammation, autoimmune diseases, and metabolic disorders.
特性
IUPAC Name |
6-[[2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]methylamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)14-4-1-5-15(9-14)28-18-13(3-2-8-24-18)11-26-16-7-6-12(10-25-16)17(23)27/h1-10H,11H2,(H2,23,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRSLIVTTOWCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)CNC3=NC=C(C=C3)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[({2-[3-(Trifluoromethyl)phenoxy]-3-pyridinyl}methyl)amino]nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


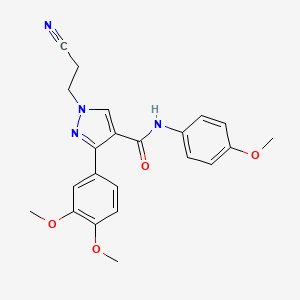
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5084289.png)
![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)
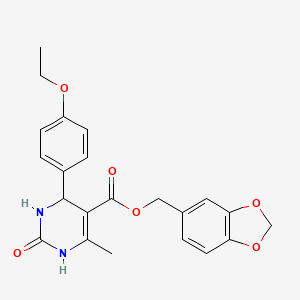
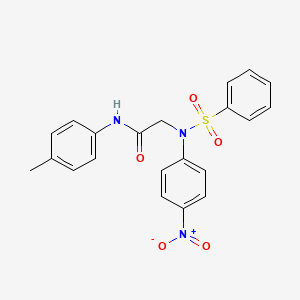
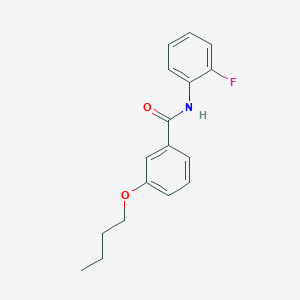
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)
![1-methyl-2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B5084324.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5084332.png)

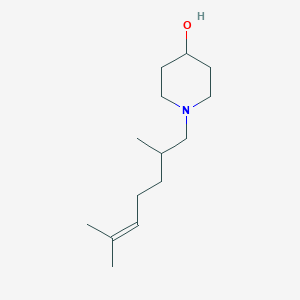
![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5084363.png)